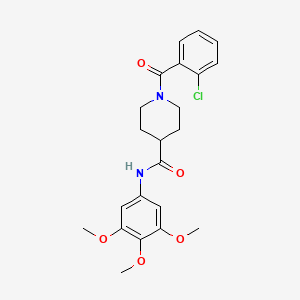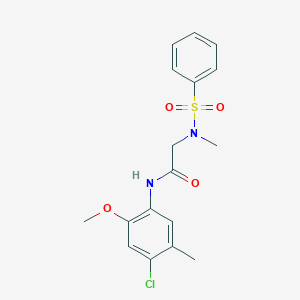
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide, also known as CTOP, is a synthetic compound that is widely used in scientific research. It is a selective antagonist of the mu-opioid receptor, which is involved in the regulation of pain, reward, and addiction. CTOP has been extensively studied for its potential therapeutic applications in the treatment of opioid addiction, depression, and anxiety disorders.
Mecanismo De Acción
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide acts as a competitive antagonist of the mu-opioid receptor, which is a G protein-coupled receptor that is widely expressed in the brain and spinal cord. By binding to the receptor, 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide blocks the activation of downstream signaling pathways that are involved in the modulation of pain, reward, and mood. This mechanism of action is different from that of other opioid antagonists such as naloxone and naltrexone, which bind to multiple opioid receptors and have broader effects.
Biochemical and Physiological Effects:
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects in animal and human studies. It can reduce the analgesic and euphoric effects of opioid drugs, and to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide can also modulate the release of various neurotransmitters and neuropeptides, such as dopamine, serotonin, and corticotropin-releasing factor (CRF), which are involved in the regulation of mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity and potency for the mu-opioid receptor, its ability to block the effects of multiple opioid drugs, and its well-established mechanism of action. However, 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide also has some limitations, such as its low solubility in water and some organic solvents, its potential toxicity at high doses, and its limited availability and high cost.
Direcciones Futuras
There are several future directions for the research and development of 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide and related compounds. One direction is to explore the potential therapeutic applications of 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide in the treatment of opioid addiction, depression, and anxiety disorders, and to develop new drugs that can target the mu-opioid receptor with higher selectivity and efficacy. Another direction is to investigate the molecular and cellular mechanisms of 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide action, and to identify new molecular targets and pathways that are involved in the regulation of pain and mood. Finally, there is a need to develop new methods for the synthesis and purification of 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide and related compounds, and to optimize their pharmacokinetic and pharmacodynamic properties for clinical use.
Aplicaciones Científicas De Investigación
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has been widely used in scientific research to investigate the role of the mu-opioid receptor in various physiological and pathological processes. It has been shown to block the effects of opioid drugs such as morphine and heroin, and to reduce the development of tolerance and dependence. 1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)-4-piperidinecarboxamide has also been used to study the neurobiological mechanisms of addiction, depression, and anxiety, and to develop new treatments for these disorders.
Propiedades
IUPAC Name |
1-(2-chlorobenzoyl)-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN2O5/c1-28-18-12-15(13-19(29-2)20(18)30-3)24-21(26)14-8-10-25(11-9-14)22(27)16-6-4-5-7-17(16)23/h4-7,12-14H,8-11H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWYDYAZCVNPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-chlorophenyl)carbonyl]-N-(3,4,5-trimethoxyphenyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-[1-(4-methoxybenzoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4759324.png)

![(2-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B4759328.png)

![ethyl 2-{[N-(2-methyl-5-nitrophenyl)-N-(methylsulfonyl)glycyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4759340.png)
![N-{3-[(cyclopropylamino)carbonyl]phenyl}-2-furamide](/img/structure/B4759349.png)
![3-({[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4759361.png)
![methyl 3-[2-(diethylamino)-2-oxoethyl]-4-oxo-3,4-dihydro-7-quinazolinecarboxylate](/img/structure/B4759362.png)

![methyl 2-[({4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}carbonyl)amino]benzoate](/img/structure/B4759377.png)

![8-[2-(2,4-dichlorophenoxy)-2-methylpropanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4759410.png)
![ethyl 3-[6-chloro-7-(2-isopropoxy-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B4759420.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-cyclooctylurea](/img/structure/B4759428.png)